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molecular formula C10H9NO2 B1323183 5-Methoxyquinolin-4-ol CAS No. 643069-43-6

5-Methoxyquinolin-4-ol

Cat. No. B1323183
M. Wt: 175.18 g/mol
InChI Key: ZXGXDLPJGJQNFV-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

A solution of quinolone (c) (3.2 g, 18 mmol) in DMF (22 ml) was treated with phosphorous tribromide (2.2 ml). After 2 hours the mixture was added to water and neutralised with saturated aqueous sodium bicarbonate solution. Filtration and drying afforded a yellow solid (3.6 g, 85%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[C:5](=O)[CH:6]=[CH:7][NH:8]2.P(Br)(Br)[Br:15].O.C(=O)(O)[O-].[Na+]>CN(C=O)C>[Br:15][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[CH:12][C:3]=2[O:2][CH3:1])[N:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=C2C(C=CNC2=CC=C1)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=NC2=CC=CC(=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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